Home > Products > Screening Compounds P69839 > N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide
N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide -

N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide

Catalog Number: EVT-8015415
CAS Number:
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Afatinib is classified as an antineoplastic agent and falls under the category of protein kinase inhibitors. It is specifically categorized as a quinazoline derivative, characterized by its unique chemical structure that includes a chloro-fluorophenyl group and a tetrahydrofuran moiety .

Synthesis Analysis

The synthesis of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide involves several key steps:

  1. Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and appropriate quinazoline precursors.
  2. Formation of the Quinazoline Core: The quinazoline ring is formed through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  3. Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via a reaction involving tetrahydrofuran derivatives, typically through etherification or similar methods.
  4. Final Coupling Reaction: The final step involves coupling the dimethylamino group with the previously synthesized components to yield the target compound.

The process has been optimized for yield and purity, with specific conditions such as temperature, solvent choice, and reaction time being critical for successful synthesis .

Molecular Structure Analysis

The molecular structure of Afatinib can be summarized as follows:

  • Molecular Formula: C24H25ClFN5O3
  • Molecular Weight: 437.94 g/mol
  • Structural Features:
    • A quinazoline core that provides the backbone for its activity.
    • A chloro-fluorophenyl group at the para position relative to an amino group.
    • A tetrahydrofuran ring that enhances solubility and bioavailability.
    • A dimethylamino group that plays a role in receptor binding.

The compound exhibits significant structural complexity which contributes to its pharmacological properties. The presence of halogen atoms (chlorine and fluorine) is known to enhance binding affinity to target receptors .

Chemical Reactions Analysis

Afatinib undergoes various chemical reactions which are crucial for its therapeutic activity:

  1. Covalent Bond Formation: Afatinib forms covalent bonds with cysteine residues in the active site of EGFR, leading to irreversible inhibition of the receptor.
  2. Metabolic Reactions: In vivo, Afatinib is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  3. Degradation Pathways: The compound can undergo hydrolysis and oxidation reactions under physiological conditions, impacting its stability and efficacy.

These reactions are essential for understanding both the therapeutic mechanisms and potential side effects associated with Afatinib .

Mechanism of Action

Afatinib acts primarily through the following mechanisms:

  1. Inhibition of EGFR Signaling: By irreversibly binding to the ATP-binding site of the EGFR, Afatinib blocks downstream signaling pathways that promote cell proliferation and survival.
  2. Targeting Mutant Forms of EGFR: It is particularly effective against tumors harboring specific mutations in EGFR (e.g., L858R and exon 19 deletions), which are common in non-small cell lung cancer.
  3. Blocking HER Family Kinases: In addition to EGFR, Afatinib also inhibits HER2 and HER4 kinases, providing a broader spectrum of action against tumors reliant on these pathways.

The efficacy of Afatinib has been demonstrated in clinical trials where it has shown improved outcomes compared to standard chemotherapy regimens .

Physical and Chemical Properties Analysis

Afatinib exhibits several notable physical and chemical properties:

These properties influence its formulation into pharmaceutical preparations and its administration routes .

Applications

Afatinib is primarily used in oncology for:

  1. Treatment of Non-Small Cell Lung Cancer: Approved for use in patients with specific EGFR mutations who have not previously received treatment.
  2. Research Applications: Used in studies investigating resistance mechanisms in cancer therapies and developing combination therapies with other agents.
  3. Potential Use in Other Cancers: Ongoing research explores its efficacy against other malignancies expressing similar signaling pathways.

The compound's ability to effectively target mutant forms of EGFR makes it a critical tool in personalized cancer therapy approaches .

Properties

Product Name

N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-INIZCTEOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.